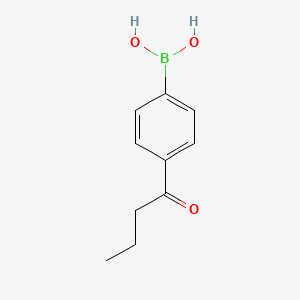

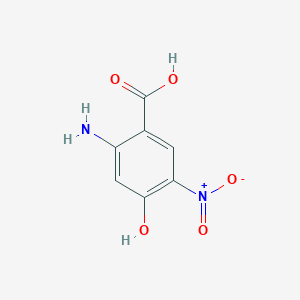

2-Amino-4-hydroxy-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-hydroxy-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds such as 2-amino-4-nitrobenzoic acid and its derivatives have been investigated for their chemical properties and potential applications in various fields, including the synthesis of amino acids, peptide synthesis, and crystal structure analysis .

Synthesis Analysis

The synthesis of related compounds involves reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of functionalized amino acids and esters of cyanomethylhydroxyalkyl ketones . Another synthesis route described involves the coupling of Boc-aminoacyloxymethyl groups to polyethylene glycol derivatives, which is useful in liquid-phase peptide synthesis . These methods demonstrate the reactivity of nitrobenzoic acid derivatives and their utility in producing complex organic molecules.

Molecular Structure Analysis

The molecular structure of 2-amino-4-nitrobenzoic acid has been determined using X-ray diffraction, revealing an eight-membered synthon in its crystal structure and the formation of supramolecular tubes and chains in its cocrystals . Similarly, the crystal structure of 5-amino-2-nitrobenzoic acid shows intermolecular hydrogen bonds forming cyclic dimers . These studies highlight the importance of hydrogen bonding in the solid-state architecture of nitrobenzoic acid derivatives.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzoic acid derivatives can lead to various transformations. For instance, 4-nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage in aqueous sodium hydroxide, resulting in azoxybenzene and azobenzene derivatives . Additionally, reactions with α-ketoacids and esters can yield fluorescent dyes in the 1,4-benzoxazinone series . These reactions showcase the diverse reactivity of nitrobenzoic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their molecular structure. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding . The reactivity of these compounds can be further explored in redox/condensation cascade reactions, as demonstrated by the synthesis of 2-hetaryl-benzimidazoles and -benzoxazoles using iron sulfide catalysis . These properties are crucial for understanding the behavior of nitrobenzoic acid derivatives in various chemical environments.

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

- Synthesis of Energetic Materials : 2-Amino-5-nitrotetrazole and related compounds have been synthesized from parent anions using O-tosylhydroxylamine, showcasing the use of nitrobenzoic acid derivatives in preparing high-performance materials with potential applications in explosives (Klapötke, Stierstorfer, & Piercey, 2012).

- Development of Heterocyclic Compounds : The versatility of 2-amino-4-hydroxy-5-nitrobenzoic acid is further highlighted in the synthesis of various heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, has been used as a building block for the synthesis of diverse nitrogenous cycles, emphasizing its role in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).

Materials Science

- Multi-Component Crystals Formation : The compound's utility is evident in the formation of multi-component crystals with carboxylic acid derivatives, demonstrating the role of strong hydrogen bonding and weak noncovalent interactions in materials engineering (Jin, Zhu, Wei, & Wang, 2013).

Environmental Science

- Remediation of Nitroaromatic Pollutants : Research on microbial strains capable of degrading nitroaromatic compounds, including derivatives of nitrobenzoic acid, highlights the environmental applications of understanding and utilizing such chemical transformations. Cupriavidus strain a3, for example, has been shown to effectively degrade and detoxify multiple nitroaromatic pollutants, showcasing the environmental significance of research involving nitrobenzoic acid derivatives (Tiwari, Gandhi, Sivanesan, Naoghare, & Bafana, 2020).

Safety And Hazards

2-Amino-4-hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSAVIYRSAMFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxy-5-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.